molecular formula C11H11FO2 B1488903 5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 837373-16-7

5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1488903
CAS RN: 837373-16-7
M. Wt: 194.2 g/mol
InChI Key: PZESXOJHITYOCC-UHFFFAOYSA-N
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Description

5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a synthetic compound with a wide range of applications in scientific research. It is a member of the dihydronaphthalene family, a group of compounds that have been studied for their potential therapeutic applications. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-fungal properties, and is being explored for its potential as a drug candidate.

Scientific Research Applications

5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-fungal properties. In addition, it has been explored for its potential as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

The exact mechanism of action of 5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. In addition, it is believed to inhibit the activity of certain proteins, such as nuclear factor kappa B, which is involved in the regulation of inflammation and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one have been studied in both in vitro and in vivo studies. In vitro studies have demonstrated that this compound can inhibit the activity of monoamine oxidase and acetylcholinesterase, and can also inhibit the activity of nuclear factor kappa B. In vivo studies have demonstrated that this compound can reduce inflammation and cell death in animal models.

Advantages and Limitations for Lab Experiments

The use of 5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a non-toxic compound and has been found to be safe for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble and therefore must be dissolved in an organic solvent prior to use. In addition, it is not very stable and has a short shelf-life.

Future Directions

The potential applications of 5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one are still being explored. Further research is needed to better understand its mechanism of action and to determine its potential therapeutic applications. In addition, further research is needed to explore its potential as an inhibitor of other enzymes and proteins involved in the regulation of inflammation and cell death. Finally, research is needed to explore the potential of this compound as an inhibitor of other enzymes and proteins involved in the metabolism of neurotransmitters.

properties

IUPAC Name

5-fluoro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZESXOJHITYOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2=O)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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